8-Bromoisoquinoline vs. 8-Chloroisoquinoline: Superior Reactivity in Suzuki Couplings
8-Bromoisoquinoline demonstrates superior reactivity compared to its chloro analog in Suzuki-Miyaura cross-coupling reactions, a critical parameter for synthetic efficiency . This is a general class-level inference for aryl bromides vs. aryl chlorides under standard palladium catalysis, where the weaker C-Br bond (vs. C-Cl) facilitates oxidative addition, the rate-determining step. This higher intrinsic reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields when using the 8-bromo derivative .
| Evidence Dimension | Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Superior reactivity in Suzuki couplings; reported for synthesis of 8-arylisoquinoline derivatives and terpyridine-like ligands [1]. |
| Comparator Or Baseline | 8-Chloroisoquinoline (Moderate reactivity ) |
| Quantified Difference | Qualitative reactivity difference: C-Br bond is more labile than C-Cl bond under standard Pd-catalysis, leading to faster oxidative addition . |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent, heat). |
Why This Matters
Higher reactivity translates to more efficient and reliable chemical transformations, saving time and resources in synthesis workflows.
- [1] Synthesis of Isoquinoline-based Terpyridine-like Ligands and Some Metal Complexes. Academia.edu, 2013. View Source
